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molecular formula C11H15ClN2O2 B3059691 Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride CAS No. 1159823-05-8

Methyl 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate hydrochloride

Cat. No. B3059691
M. Wt: 242.70
InChI Key: JHWBGKHBEKOBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357717B2

Procedure details

tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (1 eq.) (CAS [925889-81-2], available commercially from Fluorochem, for example) was dissolved in methanol (1.6 ml); hydrogen chloride in methanol (1.25 M, 5 equiv.) was added, and the mixture was heated to boiling temperature. After 1 h, the solvent was removed in vacuo and the residue so obtained was used directly in the following stage. Yield: >99%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][C:5]1[N:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH2:11][N:12]2C(OC(C)(C)C)=O)=[CH:7][CH:6]=1.[ClH:23]>CO>[ClH:23].[N:14]1[C:13]2[NH:12][CH2:11][CH2:10][CH2:9][C:8]=2[CH:7]=[CH:6][C:5]=1[CH2:4][C:3]([O:2][CH3:1])=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C2CCCN(C2=N1)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue so obtained

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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